![molecular formula C7H11NO2 B13491522 6-Azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13491522.png)
6-Azabicyclo[3.1.1]heptane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Azabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic compound characterized by a nitrogen atom incorporated into its bicycloheptane structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties, which make it a valuable scaffold for drug design and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves the tandem Strecker reaction and intramolecular nucleophilic cyclization of ketones possessing a leaving group at the δ-position . Another method includes the reduction of spirocyclic oxetanyl nitriles . The reaction conditions often involve the use of strong acids like sulfuric acid and bases like barium hydroxide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Azabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents to introduce functional groups.
Reduction: Reduction of nitriles to amines is a common transformation.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Conditions often involve the use of strong nucleophiles and polar aprotic solvents.
Major Products: The major products formed from these reactions include various functionalized derivatives of the parent compound, which can be further utilized in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
6-Azabicyclo[3.1.1]heptane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Incorporated into the structure of drugs to improve their physicochemical properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism by which 6-Azabicyclo[3.1.1]heptane-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets . This compound can mimic the structure of meta-substituted benzenes, thereby influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid
- 2-Azabicyclo[2.2.2]octane-1-carboxylic acid
- 9-Azabicyclo[3.3.1]nonane-1-carboxylic acid
Uniqueness: 6-Azabicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its specific bicyclic structure, which provides distinct physicochemical properties and biological activities compared to other similar compounds. Its ability to serve as a bioisostere for meta-substituted benzenes makes it particularly valuable in drug design .
Eigenschaften
Molekularformel |
C7H11NO2 |
|---|---|
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
6-azabicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-6(10)7-3-1-2-5(4-7)8-7/h5,8H,1-4H2,(H,9,10) |
InChI-Schlüssel |
HMNSSNZSPADXCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(C1)(N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-(chloromethyl)-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B13491441.png)

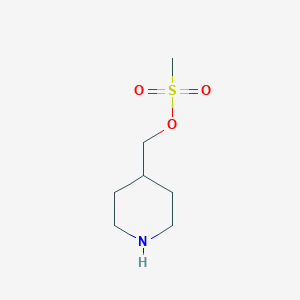
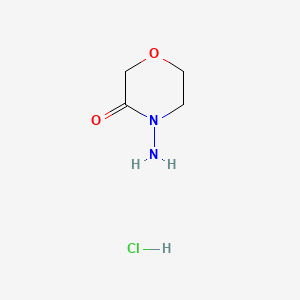
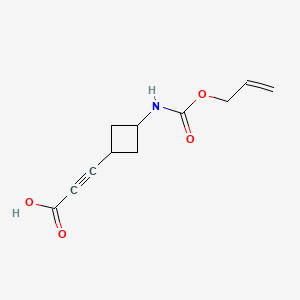
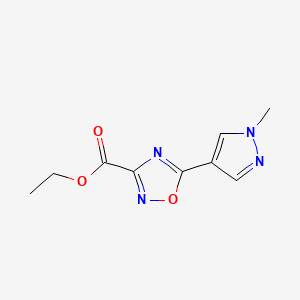
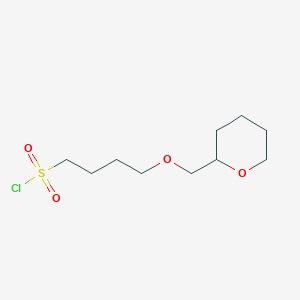
![6-chloro-N-[4-(4-ethenylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13491488.png)
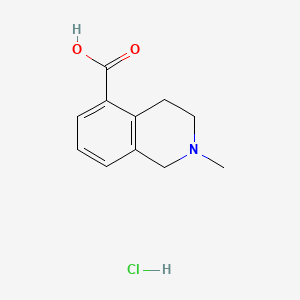
![trans-[4-(2-Bromoacetyl)cyclohexyl]carbamic acid tert-butyl ester](/img/structure/B13491491.png)
![dimethyl[(1H-pyrazol-4-yl)methyl]amine](/img/structure/B13491499.png)
![1-Methyl-2-oxabicyclo[2.2.2]octan-3-one](/img/structure/B13491509.png)
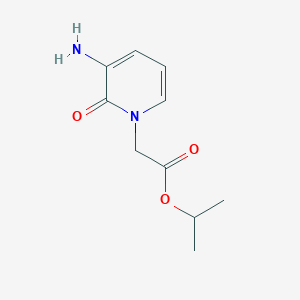
![5-[(2-Amino-1,2-dimethyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13491541.png)
